molecular formula C27H28N2O5 B12157748 4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(3-morpholin-4-y lpropyl)-3-pyrrolin-2-one

4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(3-morpholin-4-y lpropyl)-3-pyrrolin-2-one

Cat. No.: B12157748
M. Wt: 460.5 g/mol
InChI Key: DMBXPVISTQGFRK-UHFFFAOYSA-N
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Description

4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method utilizes proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one is unique due to its specific structural features, which contribute to its distinct biological activities and potential applications. The presence of the morpholine and pyrrolinone moieties may enhance its interaction with molecular targets, making it a valuable compound for further research.

Properties

Molecular Formula

C27H28N2O5

Molecular Weight

460.5 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C27H28N2O5/c1-18-7-9-19(10-8-18)24-23(25(30)22-17-20-5-2-3-6-21(20)34-22)26(31)27(32)29(24)12-4-11-28-13-15-33-16-14-28/h2-3,5-10,17,24,31H,4,11-16H2,1H3

InChI Key

DMBXPVISTQGFRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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